Comprehensive Technical Guide: Chemical Properties, Stability, and Synthetic Utility of 2-Chloro-N-hydroxy-N-methylacetamide
Target Audience: Synthetic Chemists, Drug Development Professionals, and Application Scientists Focus: Physicochemical dynamics, stability profiling, and experimental workflows for CAS 7339-98-2. Executive Summary In the...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Drug Development Professionals, and Application Scientists
Focus: Physicochemical dynamics, stability profiling, and experimental workflows for CAS 7339-98-2.
Executive Summary
In the landscape of modern drug discovery, bifunctional building blocks are the cornerstone of synthesizing complex pharmacophores. 2-Chloro-N-hydroxy-N-methylacetamide (CAS 7339-98-2) is a highly specialized, dual-reactivity reagent[1]. It features an electrophilic
α
-chloro group primed for nucleophilic substitution and an N-methyl hydroxamic acid moiety that serves as a potent bidentate metal chelator.
Unlike its widely known Weinreb amide counterpart (2-Chloro-N-methoxy-N-methylacetamide, CAS 67442-07-3)[2], the N-hydroxy variant possesses a free hydroxyl group on the nitrogen. This structural nuance makes it an indispensable alkylating agent in the development of non-mevalonate pathway inhibitors, specifically for targeting the IspC enzyme in antimalarial drug design (e.g., reverse fosmidomycin derivatives)[3].
Physicochemical Properties & Structural Dynamics
The utility of 2-Chloro-N-hydroxy-N-methylacetamide stems from the electronic interplay between its functional groups. The electron-withdrawing nature of the chloroacetyl group stabilizes the hydroxamic acid while simultaneously increasing the electrophilicity of the
α
-carbon, making it highly susceptible to
SN2
attack by soft nucleophiles like thiols.
Inert atmosphere (Ar/N₂), 2–8 °C, moisture exclusion[1]
Stability Profile and Degradation Pathways
Understanding the stability of 2-Chloro-N-hydroxy-N-methylacetamide is critical for maintaining experimental reproducibility. The molecule is sensitive to extreme pH, oxidative stress, and elevated temperatures.
pH Sensitivity: Under strongly basic conditions (pH > 9), the
α
-chloro group is prone to base-catalyzed hydrolysis, yielding an
α
-hydroxyamide byproduct.
Oxidative Stress: The N-OH bond is susceptible to oxidation, which can lead to the formation of transient nitroxyl radicals or cleavage of the hydroxamate bond.
Thermal Degradation: Prolonged exposure to temperatures above 50 °C can induce auto-polymerization or decomposition, necessitating cold-chain storage[1].
Caption: Degradation pathways of 2-Chloro-N-hydroxy-N-methylacetamide under various stress conditions.
Synthetic Applications: Alkylating Agent for IspC Inhibitors
The primary application of this reagent is grafting a metal-chelating hydroxamic acid pharmacophore onto molecular scaffolds. In the synthesis of antimalarial reverse fosmidomycin analogs, researchers utilize 2-Chloro-N-hydroxy-N-methylacetamide to alkylate
α
-mercaptophosphonates[3].
Experimental Protocol:
SN2
Alkylation of
α
-Mercaptophosphonates
Causality & Rationale:
Sodium carbonate (Na₂CO₃) is selected as a mild base to deprotonate the thiol without triggering the base-catalyzed hydrolysis of the
α
-chloro group. Anhydrous DMF is used as a polar aprotic solvent to selectively solvate the sodium cation, leaving the thiolate nucleophile highly reactive for the
SN2
displacement.
Step-by-Step Methodology:
Reagent Preparation: Dissolve 1.0 equivalent of the
α
-mercaptophosphonate in anhydrous DMF under an inert Argon atmosphere.
Deprotonation: Add 1.5 equivalents of anhydrous Na₂CO₃. Cool the suspension to 0 °C using an ice bath to prevent oxidative disulfide dimerization of the thiol.
Electrophile Addition: Add 1.2 equivalents of 2-Chloro-N-hydroxy-N-methylacetamide dropwise. Note: Dropwise addition prevents localized exothermic spikes that could degrade the hydroxamic acid.
Nucleophilic Attack: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.
Quench & Workup: Quench the reaction by diluting with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
Purification: Concentrate the organic layer in vacuo and purify the crude intermediate via silica gel flash chromatography.
Caption: Experimental workflow for SN2 alkylation using 2-Chloro-N-hydroxy-N-methylacetamide.
Self-Validating Protocol System
To ensure absolute scientific integrity and prevent downstream synthetic failures, the above protocol must be paired with an in-situ self-validating check.
The Ellman’s Reagent (DTNB) Validation Check:
Instead of relying solely on TLC, the consumption of the
α
-mercaptophosphonate can be quantitatively tracked using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Mechanism: DTNB reacts with free thiols to cleave the disulfide bond, yielding 4-nitro-3-thiobenzoate, which absorbs strongly at 412 nm (yellow color).
Execution: Extract a 10 µL aliquot of the reaction mixture and introduce it to a dilute DTNB solution in a buffer (pH 8).
Validation: A yellow color indicates unreacted thiol (incomplete alkylation). A colorless result acts as a self-validating confirmation that the nucleophile has been fully consumed by the 2-Chloro-N-hydroxy-N-methylacetamide.
Conclusion
2-Chloro-N-hydroxy-N-methylacetamide is far more than a simple alkylating agent; it is a precision tool for installing metal-chelating pharmacophores in advanced drug discovery. By understanding its structural dynamics, respecting its stability limits, and employing self-validating experimental protocols, synthetic chemists can reliably harness this building block to construct complex, biologically active molecules targeting critical metalloenzymes.
References
Title: Structural and functional characterization of the non-mevalonate pathway enzymes IspC and IspD
Source: Technical University of Munich (MediaTUM)
URL: [Link]
An In-depth Technical Guide to the Solubility Profile of 2-Chloro-N-hydroxy-N-methylacetamide in Organic Solvents
Abstract The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior in both synthetic and biological systems....
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior in both synthetic and biological systems. For a molecule like 2-Chloro-N-hydroxy-N-methylacetamide, understanding its solubility in a range of organic solvents is paramount for optimizing reaction conditions, designing purification strategies (such as crystallization), and developing suitable formulations for preclinical and clinical studies. This guide provides a comprehensive framework for determining and interpreting the solubility profile of 2-Chloro-N-hydroxy-N-methylacetamide, grounded in established scientific principles and robust experimental methodology. We will detail the theoretical underpinnings of solubility, present a validated experimental protocol using the isothermal shake-flask method, and discuss the interpretation of the resulting data for researchers, chemists, and drug development professionals.
Introduction: The Critical Role of Solubility
2-Chloro-N-hydroxy-N-methylacetamide is a functionalized small molecule with potential applications as a synthetic building block or a pharmacologically active agent. Its structure, featuring a polar N-hydroxy-N-methylacetamide group and a chloro-substituted carbon, suggests a nuanced solubility profile. The N-hydroxyamide moiety can act as both a hydrogen bond donor and acceptor, while the chloroacetamide portion contributes to its polarity.
Understanding the solubility of this compound is not merely an academic exercise; it has direct, practical implications:
Process Chemistry: Solvent selection is critical for controlling reaction kinetics, yield, and purity. A solvent in which the compound is appropriately soluble can ensure a homogeneous reaction environment, while controlled insolubility in another can be exploited for product crystallization and isolation.
Drug Formulation: For therapeutic applications, solubility dictates the choice of delivery vehicle. Poor solubility can lead to low bioavailability, hindering a promising compound's development.[1][2][3]
Analytical Chemistry: Accurate quantification, essential for all stages of research and development, relies on dissolving the analyte in a suitable solvent for techniques like High-Performance Liquid Chromatography (HPLC).[4][5]
This guide will focus on the equilibrium or thermodynamic solubility, which represents the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.[1][6]
Theoretical Principles: "Like Dissolves Like"
The foundational principle governing solubility is "like dissolves like".[4][7][8][9] This means that solutes tend to dissolve best in solvents that share similar intermolecular forces.[9][10] The key intermolecular forces at play for 2-Chloro-N-hydroxy-N-methylacetamide are:
Hydrogen Bonding: The N-hydroxy group (-OH) is a strong hydrogen bond donor, and the carbonyl oxygen (C=O) and hydroxyl oxygen are strong hydrogen bond acceptors.
Dipole-Dipole Interactions: The entire acetamide moiety and the C-Cl bond possess significant dipole moments.
London Dispersion Forces: These forces are present in all molecules and will influence interactions with nonpolar solvents.
Based on these features, we can make initial predictions:
High Solubility Expected in: Polar protic solvents (e.g., methanol, ethanol) that can participate in hydrogen bonding.
Good to Moderate Solubility Expected in: Polar aprotic solvents (e.g., acetonitrile, DMSO, acetone) that can engage in strong dipole-dipole interactions.
Low Solubility Expected in: Nonpolar solvents (e.g., hexane, toluene) which primarily interact via weaker London dispersion forces.[7][8]
Experimental Determination: The Isothermal Shake-Flask Method
To obtain reliable and reproducible quantitative data, the isothermal equilibrium shake-flask method is the gold standard.[4][6][11][12] This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[6][11]
The protocol described below is designed to be a self-validating system. Each step is chosen to mitigate common sources of error and ensure the final measurement reflects the true equilibrium solubility.
Use of Excess Solid: Adding an excess of the compound is crucial to guarantee that the solution becomes saturated.[4][6][11] Without a solid phase present at the end of the experiment, one cannot be certain that equilibrium has been achieved.
Constant Temperature: Solubility is highly temperature-dependent.[13] Conducting the experiment in a temperature-controlled shaker bath eliminates temperature fluctuations as a variable, ensuring reproducibility.[4]
Prolonged Agitation: A long equilibration period (e.g., 24-72 hours) is necessary to allow the dissolution process to reach a steady state.[4][11] The system is at equilibrium when the rate of dissolution equals the rate of precipitation.
Phase Separation: Simple decanting is insufficient. Centrifugation followed by filtration through a chemically inert (e.g., PTFE) syringe filter is essential to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.[4][14]
Accurate Quantification: HPLC is the preferred analytical technique due to its high sensitivity, specificity, and accuracy in determining the concentration of the dissolved analyte.[2][4][5] A proper calibration curve is mandatory for accurate quantification.[4]
Objective: To determine the equilibrium solubility of 2-Chloro-N-hydroxy-N-methylacetamide in various organic solvents at 25 °C.
Add an excess amount (e.g., ~20-50 mg) of 2-Chloro-N-hydroxy-N-methylacetamide to a series of 20 mL glass vials. The exact mass should be recorded. Ensure that the amount is sufficient to leave undissolved solid after equilibration.
Using a calibrated pipette, add a precise volume (e.g., 5.0 mL) of the first selected solvent to a vial.
Repeat for each solvent to be tested, preparing each in triplicate for statistical validity.
Equilibration:
Securely cap the vials.
Place the vials in an orbital shaker set to a constant temperature of 25 °C ± 0.5 °C.
Agitate the samples at a moderate speed (e.g., 150 rpm) for 48 hours. This duration should be sufficient to reach equilibrium; for novel compounds, it is advisable to test multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.[11]
Sample Processing (Phase Separation):
After 48 hours, remove the vials from the shaker and allow them to stand for 30 minutes to let larger particles settle.
Centrifuge the vials at 5000 rpm for 15 minutes to pellet the remaining undissolved solid.[4]
Carefully withdraw an aliquot of the clear supernatant using a pipette.
Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any fine particulates.[4][14]
Analysis (Quantification):
Prepare a series of calibration standards of 2-Chloro-N-hydroxy-N-methylacetamide of known concentrations in a suitable solvent (e.g., acetonitrile).
Analyze the filtered samples and calibration standards by a validated HPLC-UV method. The mobile phase and wavelength should be optimized for the analyte.
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Determine the concentration of the analyte in the experimental samples by interpolating their peak areas from the calibration curve.
The entire experimental process can be visualized as a logical sequence of steps designed to ensure accuracy and reproducibility.
Caption: Workflow for Equilibrium Solubility Determination.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, well-structured table. The following is an illustrative example of how to present the determined solubility of 2-Chloro-N-hydroxy-N-methylacetamide at 25 °C.
Solvent
Solvent Type
Dielectric Constant (ε)
Solubility (mg/mL)
Solubility (mol/L)
Methanol
Polar Protic
32.7
> 200 (Freely Soluble)
> 1.62
Ethanol
Polar Protic
24.5
155.8
1.26
Acetonitrile
Polar Aprotic
37.5
85.3
0.69
Acetone
Polar Aprotic
20.7
72.9
0.59
Ethyl Acetate
Polar Aprotic
6.0
21.1
0.17
Dichloromethane (DCM)
Slightly Polar
9.1
9.8
0.08
Toluene
Nonpolar
2.4
< 1.0 (Sparingly Soluble)
< 0.008
n-Hexane
Nonpolar
1.9
< 0.1 (Insoluble)
< 0.0008
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined empirically.
Interpretation of Illustrative Data:
The hypothetical results align well with the theoretical principles. The compound shows the highest solubility in polar protic solvents like methanol, where hydrogen bonding is the dominant interaction. Solubility remains high in polar aprotic solvents but decreases as the solvent polarity (indicated by the dielectric constant) decreases.[8] As expected, the compound is sparingly soluble to insoluble in nonpolar solvents like toluene and hexane, which cannot effectively solvate the polar N-hydroxy-N-methylacetamide group.
Conclusion
The solubility profile of 2-Chloro-N-hydroxy-N-methylacetamide is a critical dataset for any researcher or developer working with this compound. A systematic approach, utilizing the robust isothermal shake-flask method coupled with accurate HPLC quantification, is essential for generating reliable and meaningful data. The resulting profile not only guides immediate experimental decisions in synthesis and purification but also provides foundational knowledge for downstream applications, including formulation and analytical method development. By understanding the interplay between the compound's structure and solvent properties, scientists can make informed decisions to accelerate their research and development timelines.
References
Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. [Link]
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
Ahmad, U. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved from [Link]
Bergström, C. A., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3448–3455. [Link]
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
Biorelevant.com. (n.d.). What is equilibrium solubility of a drug? Retrieved from [Link]
Baek, K., et al. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs, 6(1). [Link]
Harnessing the Potential of 2-Chloro-N-hydroxy-N-methylacetamide as a Versatile Precursor for Novel Chelating Agents: A Technical Guide
Abstract The pursuit of novel chelating agents is a cornerstone of innovation in drug development, analytical chemistry, and material science. This technical guide provides an in-depth exploration of 2-Chloro-N-hydroxy-N...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The pursuit of novel chelating agents is a cornerstone of innovation in drug development, analytical chemistry, and material science. This technical guide provides an in-depth exploration of 2-Chloro-N-hydroxy-N-methylacetamide, a precursor poised for the synthesis of a diverse range of functionalized hydroxamic acids. We will delve into the synthetic pathways for this precursor, its subsequent conversion into sophisticated chelating agents, and the rigorous methodologies for characterizing their metal-binding properties. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile chemical scaffold for the creation of next-generation metal chelators.
Introduction: The Enduring Significance of Hydroxamic Acid-Based Chelators
Hydroxamic acids, organic compounds bearing the R-C(=O)N(OH)-R' functional group, are renowned for their potent metal-chelating capabilities.[1] This ability stems from the deprotonation of the N-OH group to form a hydroxamate anion, which acts as a bidentate ligand, coordinating with metal ions through its two oxygen atoms.[2][3] This strong binding affinity has led to their widespread application in medicine, where they are utilized as inhibitors for metalloenzymes, such as histone deacetylases (HDACs), and in chelation therapy for metal overload disorders.[4][5]
The strategic design of hydroxamic acid-based chelators allows for the fine-tuning of their selectivity and affinity for specific metal ions. This is achieved by modifying the "R" group, which can be tailored to introduce additional coordinating moieties or to alter the steric and electronic properties of the chelating agent. The precursor, 2-Chloro-N-hydroxy-N-methylacetamide, offers a unique platform for such modifications due to the reactive α-chloro group, which serves as a handle for introducing a wide array of functionalities via nucleophilic substitution.[6][7]
Synthesis of the Precursor: 2-Chloro-N-hydroxy-N-methylacetamide
The synthesis of N-substituted hydroxamic acids can be achieved through various methods, with the acylation of a corresponding hydroxylamine by an acyl chloride being a common and effective approach.[8][9][10] For the synthesis of 2-Chloro-N-hydroxy-N-methylacetamide, the logical and efficient pathway involves the reaction of N-methylhydroxylamine with chloroacetyl chloride.
Causality Behind Experimental Choices
The selection of N-methylhydroxylamine as the starting material is crucial for introducing the N-methyl and N-hydroxy functionalities simultaneously. Chloroacetyl chloride is the ideal acylating agent as it provides the chloroacetamide backbone necessary for subsequent functionalization. The reaction is typically carried out at low temperatures to control the exothermicity and minimize potential side reactions, such as the hydrolysis of the acyl chloride.[8] The use of a base is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocol: Synthesis of 2-Chloro-N-hydroxy-N-methylacetamide
Materials:
N-methylhydroxylamine hydrochloride
Chloroacetyl chloride
Sodium bicarbonate (or a suitable non-nucleophilic base)
Diethyl ether (or another suitable aprotic solvent)
Anhydrous sodium sulfate
Ice bath
Standard laboratory glassware
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylhydroxylamine hydrochloride in a minimal amount of water and cool the solution in an ice bath.
Slowly add a saturated aqueous solution of sodium bicarbonate to the cooled solution until the effervescence ceases, indicating the neutralization of the hydrochloride and the formation of free N-methylhydroxylamine.
In a separate, dry dropping funnel, prepare a solution of chloroacetyl chloride in anhydrous diethyl ether.
Add the chloroacetyl chloride solution dropwise to the stirred N-methylhydroxylamine solution, maintaining the temperature at 0-5 °C.
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
Separate the organic layer and wash it sequentially with cold water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
The crude 2-Chloro-N-hydroxy-N-methylacetamide can be purified by recrystallization or column chromatography.
From Precursor to Chelating Agent: Nucleophilic Substitution
The true utility of 2-Chloro-N-hydroxy-N-methylacetamide lies in the reactivity of its α-chloro group. This electrophilic center is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse functional groups and the creation of novel chelating agents.[6][7]
Workflow for Chelator Synthesis
The general workflow for synthesizing a chelating agent from the precursor involves the nucleophilic displacement of the chloride ion. The choice of nucleophile will dictate the final properties of the chelating agent.
Caption: Synthesis of a functionalized hydroxamic acid chelator from the precursor.
Experimental Protocol: Synthesis of a Diamine-Functionalized Chelator
This protocol provides an example of how to synthesize a more complex chelating agent by reacting the precursor with a diamine, thereby introducing additional metal-coordinating nitrogen atoms.
Materials:
2-Chloro-N-hydroxy-N-methylacetamide
Ethylenediamine (or another suitable diamine)
Potassium carbonate (or another suitable base)
Acetonitrile (or another suitable polar aprotic solvent)
Standard laboratory glassware
Procedure:
Dissolve 2-Chloro-N-hydroxy-N-methylacetamide and potassium carbonate in acetonitrile in a round-bottom flask.
Slowly add ethylenediamine to the stirred solution.
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the resulting functionalized hydroxamic acid by column chromatography or recrystallization.
Characterization of the Synthesized Chelating Agent
Thorough characterization is essential to confirm the structure and purity of the newly synthesized chelating agent. A combination of spectroscopic techniques is typically employed.
Technique
Purpose
Expected Observations for a Functionalized Hydroxamic Acid
To determine the proton environment and confirm the structure.
Signals corresponding to the N-methyl group, the methylene protons, and the protons of the newly introduced functional group. The OH proton signal may be broad and its chemical shift can vary.[13][14]
¹³C NMR Spectroscopy
To identify all unique carbon atoms in the molecule.
A signal for the carbonyl carbon (around 170 ppm) and other signals corresponding to the carbon skeleton.[12][13]
Mass Spectrometry
To determine the molecular weight and confirm the molecular formula.
A molecular ion peak corresponding to the expected mass of the synthesized chelator.
Elemental Analysis
To determine the elemental composition (C, H, N).
The experimentally determined percentages should be in close agreement with the calculated values for the proposed structure.[11][12]
Evaluation of Chelating Properties
Once the chelating agent has been synthesized and characterized, its metal-binding properties must be evaluated. This involves determining its affinity and selectivity for various metal ions.
Qualitative Assessment: Colorimetric Testing
A simple and rapid qualitative assessment of chelation can be performed by observing color changes upon the addition of metal ions to a solution of the hydroxamic acid.[11][15] For instance, iron(III) typically forms intensely colored complexes with hydroxamates.[12][16]
UV-Vis spectrophotometry is a powerful tool for quantitatively studying metal-ligand complexation. By monitoring the changes in the absorbance spectrum of the chelator upon the addition of a metal ion, the stoichiometry and stability constant of the resulting complex can be determined.[17][18][19]
5.2.1. Experimental Protocol: Determination of Metal-Chelator Stoichiometry (Job's Method)
Job's method of continuous variation is a widely used technique to determine the stoichiometry of a metal-ligand complex.[15][17]
Procedure:
Prepare equimolar stock solutions of the chelating agent and the metal salt (e.g., FeCl₃, CuSO₄) in a suitable buffer.
Prepare a series of solutions with a constant total molar concentration but varying mole fractions of the metal and the chelating agent.
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.
Determination of Stability Constants
The stability constant (K) is a quantitative measure of the affinity of a chelating agent for a metal ion. Higher stability constants indicate stronger binding. Various methods, including spectrophotometric and potentiometric titrations, can be used to determine these constants.[17][20]
The formation of a 1:1 metal-ligand complex (M + L ⇌ ML) can be described by the stability constant:
K = [ML] / ([M][L])
For more complex systems, stepwise formation constants are determined.
Metal Ion
Typical Stability Constant (log K) Range for Hydroxamates
Note: The actual stability constants will depend on the specific structure of the chelating agent and the experimental conditions (pH, temperature, ionic strength).
Chelation Workflow Diagram
Caption: Workflow for the evaluation of the metal-chelating properties of a synthesized hydroxamic acid.
Applications in Research and Drug Development
The functionalized hydroxamic acids synthesized from 2-Chloro-N-hydroxy-N-methylacetamide have the potential for a wide range of applications:
Targeted Drug Delivery: The chelating agent can be conjugated to a targeting moiety (e.g., an antibody or peptide) to deliver metal ions (e.g., radioisotopes for imaging or therapy) to specific cells or tissues.
Enzyme Inhibition: The tailored chelator can be designed to specifically bind to the metal cofactor in the active site of a metalloenzyme, leading to its inhibition. This is a key strategy in the development of drugs for cancer and infectious diseases.[4][21]
Metal Ion Sensing: The chelation event can be coupled to a detectable signal (e.g., a change in fluorescence or color), enabling the development of sensors for the detection of specific metal ions.
Bioremediation: Immobilized hydroxamic acid-based chelators can be used to remove toxic heavy metals from contaminated water.
Conclusion
2-Chloro-N-hydroxy-N-methylacetamide is a highly promising and versatile precursor for the synthesis of novel, functionalized hydroxamic acid chelating agents. Its straightforward synthesis and the reactive nature of its α-chloro group provide a robust platform for chemical innovation. The methodologies outlined in this guide for synthesis, characterization, and evaluation of chelating properties offer a comprehensive framework for researchers and drug development professionals to explore the full potential of this valuable chemical scaffold. The ability to rationally design and synthesize chelators with tailored properties opens up exciting new avenues for addressing challenges in medicine, environmental science, and beyond.
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Pace, V., & Holzer, W. (2013). The Fascinating Chemistry of α‐Haloamides. Chemistry–A European Journal, 19(44), 14684-14697. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3886477/]
Hoidy, W. H., Ahmad, M. B., Al-Mulla, E. A. J., Yunus, W. M. Z. W., & Ibrahim, N. A. B. (2010). Chemical synthesis and characterization of N-hydroxy-N-methyl fattyamide from palm oil. Oriental Journal of Chemistry, 26(2), 369-372. [URL: https://www.orientjchem.
Hulcher, F. H. (1982). Isolation and characterization of a new hydroxamic acid from Pseudomonas mildenbergii. Biochemistry, 21(18), 4491-4495. [URL: https://pubmed.ncbi.nlm.nih.gov/7126553/]
Kassim, A., & Abdullah, A. H. (2017). synthesis and characterization of benzohydroxamic acid and methylbenzohydroxamic acid metal complexes. Malaysian Journal of Analytical Sciences, 21(1), 146-154. [URL: https://www.ukm.my/mjas/v21_n1/Kassim.pdf]
Sanna, C., & Sanna, V. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [URL: https://pubs.acs.org/doi/full/10.1021/acsomega.1c03628]
Guidechem. How to prepare and apply 2-Chloro-N-methylacetamide? - FAQ. [URL: https://www.guidechem.com/faq/how-to-prepare-and-apply-2-chloro-n-methylacetamide-dic3341.html]
Malinowski, E. R. (2002). Spectrophotometric Methods for the Investigation of Metal Complex Formation. In Determination of Complexation Constants. John Wiley & Sons, Ltd. [URL: https://www.researchgate.
Figg, N., & W. J. (2005). Hydroxamic Acid-Containing Hydrogels for Nonabsorbed Iron Chelation Therapy: Synthesis, Characterization, and Biological Evaluation. Biomacromolecules, 6(6), 3310-3317. [URL: https://pubs.acs.org/doi/10.1021/bm050478a]
Al-Obaidi, A. M. J., & Al-Janabi, A. S. (2021). Synthesis And Spectroscopic Study Of Hydroxamic Acid Derivative: Cobalt (III) Sulfasalazine Hydroxamate. NVEO-NATURAL VOLATILES & ESSENTIAL OILS Journal| NVEO, 1303-1313. [URL: https://www.nveo.org/index.php/journal/article/view/1749]
Wang, C., & Glorius, F. (2019). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Journal of the American Chemical Society, 141(46), 18409-18414. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6881267/]
Sóvágó, I., & Várnagy, K. (2013). Complex Formation and Hydrolytic Processes of Protected Peptides Containing the −SXH− Motif in the Presence of Nickel(II) Io. Inorganica Chimica Acta, 400, 24-31. [URL: https://real-j.mtak.hu/10332/1/InorgChimActa_2013_400_24.pdf]
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [URL: https://www.chemistrysteps.com/reactions-of-acid-chlorides-rocl-with-nucleophiles/]
Neilands, J. B. (1995). Effect of Metal Ions on the Quantitative Determination of Hydroxamic Acids. Analytical Chemistry, 67(23), 4324-4327. [URL: https://pubs.acs.org/doi/abs/10.1021/ac00119a013]
Patel, K. D., & Patel, H. D. (2013). A facile amidation of chloroacetyl chloride using DBU. Der Pharma Chemica, 5(2), 223-228. [URL: https://www.derpharmachemica.com/pharma-chemica/a-facile-amidation-of-chloroacetyl-chloride-using-dbu.pdf]
Anis'kov, A. A., & Anis'kova, T. V. (2011). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Arkivoc, 2011(8), 192-199. [URL: https://www.researchgate.net/publication/271815197_A_novel_synthesis_of_chloroacetamide_derivatives_via_C-amidoalkylation_of_aromatics_by_2-chloro-N-222-trichloro-1-hydroxyethylacetamide]
JournalNX. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [URL: https://journalnx.com/paper-details.php?paper_id=1024]
Winston, A., & McLaughlin, G. R. (1976). Evaluation of polymeric hydroxamic acid iron chelators for treatment of iron overload. Journal of Polymer Science: Polymer Symposia, 55(1), 227-237. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/polc.5070550120]
Wang, C., & Glorius, F. (2019). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.9b10355]
Sanna, C., & Sanna, V. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c03628]
BenchChem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. [URL: https://www.benchchem.
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Hydroxy-N-methylacetamide in Advanced Organic Synthesis. [URL: https://www.inno-pharmchem.com/news/the-role-of-2-hydroxy-n-methylacetamide-in-advanced-organic-synthesis_d106.html]
Patel, K. D., & Patel, H. D. (2013). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. ResearchGate. [URL: https://www.researchgate.net/figure/Reaction-of-aryl-amine-with-chloroacetyl-chloride-in-the-presence-of-DBU_fig1_282570072]
Patel, K. D., & Patel, H. D. (2013). shows the reaction between aryl amine and chloroacetyl chloride to give... ResearchGate. [URL: https://www.researchgate.net/figure/shows-the-reaction-between-aryl-amine-and-chloroacetyl-chloride-to-give-N-substituted_fig1_282570072]
Clark, J. (2015). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [URL: https://www.chemguide.co.uk/mechanisms/addelim/amines.html]
Structural Chemistry and Crystallographic Profiling of 2-Chloro-N-hydroxy-N-methylacetamide in Metalloenzyme Inhibitor Design
Executive Summary 2-Chloro-N-hydroxy-N-methylacetamide (CHMA, CAS: 7339-98-2) is a low-molecular-weight building block that plays a disproportionately large role in modern structural biology and rational drug design. Whi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Chloro-N-hydroxy-N-methylacetamide (CHMA, CAS: 7339-98-2) is a low-molecular-weight building block that plays a disproportionately large role in modern structural biology and rational drug design. While simple in its isolated form, its core motif—the N-hydroxy-N-methylacetamide group—acts as a highly privileged Metal-Binding Pharmacophore (MBP). It is extensively utilized in the synthesis of "reverse" fosmidomycin analogs (thia-isosteres) targeting 1-deoxy-D-xylulose 5-phosphate reductoisomerase (IspC/DXR), a validated antimalarial and antibacterial metalloenzyme target [1].
This technical guide explores the 3D structural characteristics, crystallographic binding modalities, and experimental acquisition workflows associated with CHMA-derived complexes, providing actionable insights for researchers in structure-based drug design (SBDD).
Structural Chemistry of the N-Hydroxy-N-methylacetamide Pharmacophore
The utility of CHMA in drug development stems from the electrophilic 2-chloro group, which allows for facile nucleophilic substitution (e.g., with
α
-mercaptophosphonates), and the N-hydroxy-N-methylacetamide moiety, which serves as a potent bidentate metal chelator [2].
The 3D structure of this pharmacophore is governed by the partial double-bond character of the C–N amide bond, which restricts rotation and forces the molecule into planar configurations. The presence of the N-methyl group sterically penalizes the E-isomer (trans), heavily favoring the Z-isomer (cis) conformation. This pre-organization is thermodynamically critical: it perfectly aligns the carbonyl oxygen and the hydroxyl oxygen to act as a bidentate ligand for divalent metal cations (e.g., Mn
2+
, Mg
2+
) in enzyme active sites, minimizing the entropic penalty of binding.
Quantitative Crystallographic Parameters
Derived from high-resolution X-ray diffraction data of CHMA-containing reverse fosmidomycin analogs bound to IspC, the following table summarizes the consensus 3D structural parameters of the pharmacophore.
Structural Parameter
Value / Range
Mechanistic Significance
C=O Bond Length
~1.24 Å
Standard carbonyl character; acts as a strong hydrogen bond acceptor and metal coordinator.
C–N Bond Length
~1.33 Å
Exhibits partial double-bond character, enforcing planarity of the hydroxamate core.
N–O Bond Length
~1.38 Å
Typical for hydroxamates; the hydroxyl oxygen acts as the second chelating atom.
O=C–N–O Torsion Angle
~0° to 5°
Indicates a highly favored Z-conformation, optimally pre-organized for bidentate chelation.
Metal–Oxygen Distance
2.1 Å – 2.3 Å
Optimal coordination distance for Mn
2+
or Mg
2+
in metalloenzyme active sites.
Methodology: X-Ray Crystallography of CHMA-Derived Complexes
To determine the exact 3D structure of CHMA-derived ligands bound to target metalloenzymes, researchers employ macromolecular X-ray crystallography. The following protocol outlines a self-validating system for co-crystallizing IspC with CHMA-derived thia-isosteres.
Step-by-Step Co-Crystallization Protocol
Protein Expression and Purification:
Action: Express recombinant IspC (e.g., E. coli or P. falciparum) and purify using Ni-NTA affinity chromatography followed by Size-Exclusion Chromatography (SEC).
Causality: SEC removes aggregates and ensures a highly monodisperse protein population. Monodispersity is a strict prerequisite for the formation of a highly ordered, well-diffracting crystal lattice.
Ligand Complexation:
Action: Incubate the purified IspC (10–15 mg/mL) with a 5- to 10-fold molar excess of the CHMA-derived ligand and 2 mM of the required metal cofactor (e.g., MnCl
2
or MgCl
2
) for 2 hours on ice.
Causality: Pre-incubation in solution drives the thermodynamic equilibrium toward the fully occupied ternary complex (Protein-Metal-Ligand) prior to the nucleation phase, ensuring uniform electron density for the ligand.
Crystallization via Vapor Diffusion:
Action: Set up sitting-drop vapor diffusion plates at 20°C, mixing 1
μ
L of the protein-ligand complex with 1
μ
L of reservoir solution (e.g., 20% PEG 4000, 0.1 M HEPES pH 7.5).
Causality: Vapor diffusion allows the drop to slowly equilibrate with the reservoir, gently increasing the concentration of both protein and precipitant. This controlled trajectory across the solubility curve allows the system to enter the nucleation zone without precipitating amorphously.
Cryoprotection and Harvesting:
Action: Briefly soak the grown crystals in a mother liquor solution supplemented with 20–25% (v/v) glycerol, then flash-cool directly in liquid nitrogen (77 K).
Causality: The cryoprotectant prevents the formation of crystalline ice during flash-cooling. Ice crystals would physically expand and shatter the delicate protein crystal lattice, destroying diffraction quality.
Data Collection and Phasing:
Action: Collect diffraction data at a synchrotron beamline (wavelength ~1.0 Å). Process the data using XDS and solve the phase problem via Molecular Replacement (MR) using an apo-IspC search model (e.g., PDB: 1ONN).
Causality: Synchrotron radiation provides the high-intensity, tunable X-rays necessary to resolve high-resolution features (< 2.0 Å), allowing for the unambiguous placement of the CHMA-derived ligand's atoms in the resulting electron density map.
Caption: Workflow for X-ray crystallographic determination of CHMA-derived metalloenzyme complexes.
Mechanistic Insights: 3D Binding Modalities in Metalloenzymes
The 3D structural data obtained from X-ray crystallography reveals exactly why the N-hydroxy-N-methylacetamide motif is superior to other functional groups in specific contexts.
In the IspC active site, the natural substrate (1-deoxy-D-xylulose 5-phosphate) and the classic inhibitor fosmidomycin utilize an N-hydroxy-N-methylformamide group. By substituting this with the acetamide group derived from CHMA, researchers created "reverse" analogs [1]. Crystallographic models show that the methyl group on the acetamide projects into a hydrophobic sub-pocket within the IspC active site, displacing highly ordered water molecules. This displacement results in a favorable entropic gain, significantly boosting the binding affinity (often into the low nanomolar range).
Furthermore, the bidentate coordination geometry is near-perfect. The divalent metal ion (Mn
2+
or Mg
2+
) sits in an octahedral coordination sphere. The CHMA-derived motif occupies two equatorial coordination sites via its carbonyl and hydroxyl oxygens, while the remaining sites are anchored by active-site residues (e.g., Asp150, Glu152, Glu231 in E. coli IspC) and catalytic water molecules.
Caption: Bidentate chelation logic of the N-hydroxy-N-methylacetamide motif with a divalent metal ion.
Conclusion
2-Chloro-N-hydroxy-N-methylacetamide is far more than a simple chemical reagent; it is a structurally pre-organized module designed for metalloenzyme inhibition. By locking the hydroxamate core into a Z-conformation and providing a hydrophobic methyl anchor, CHMA-derived ligands achieve optimal bidentate chelation geometries. Through rigorous X-ray crystallographic workflows, the exact 3D binding modalities of these molecules have been elucidated, paving the way for the next generation of antimalarial and antibacterial therapeutics targeting the MEP pathway.
References
Behrendt, C. T., Kunfermann, A., Illarionova, V., Matheeussen, A., Pein, M. K., Gräwert, T., Kaiser, J., Bacher, A., Eisenreich, W., Illarionov, B., Fischer, M., Maes, L., Groll, M., & Kurz, T. (2011). "Reverse Fosmidomycin Derivatives Against the Antimalarial Drug Target IspC (Dxr)." Journal of Medicinal Chemistry, 54(19), 6796–6802. Available at:[Link][1][2]
Kunfermann, A., Lienau, C., Illarionov, B., Held, J., Gräwert, T., Behrendt, C. T., Werner, P., Hähn, S., Bacher, A., Iqbal, J., Mordmüller, B., Fischer, M., & Kurz, T. (2013). "IspC as Target for Antiinfective Drug Discovery: Synthesis, Enantiomeric Separation, and Structural Biology of Fosmidomycin Thia Isosters." Journal of Medicinal Chemistry, 56(20), 8151-8162. Available at:[Link][3][4]
Application Note: Amine Alkylation with 2-Chloro-N-hydroxy-N-methylacetamide for Metalloenzyme Inhibitor Design
Abstract & Scope The synthesis of α -amino-N-hydroxy-N-methylacetamides via the direct alkylation of amines with 2-chloro-N-hydroxy-N-methylacetamide is a highly valuable transformation in modern medicinal chemistry. Thi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract & Scope
The synthesis of
α
-amino-N-hydroxy-N-methylacetamides via the direct alkylation of amines with 2-chloro-N-hydroxy-N-methylacetamide is a highly valuable transformation in modern medicinal chemistry. This specific structural motif serves as a potent, bidentate Zinc-Binding Group (ZBG), making it a cornerstone in the development of Histone Deacetylase (HDAC) inhibitors for oncology[1] and IspC inhibitors (reverse fosmidomycin analogs) for antimalarial therapies[2].
This application note provides a comprehensive, self-validating protocol for the
SN2
amine alkylation of 2-chloro-N-hydroxy-N-methylacetamide. By detailing the mechanistic causality behind solvent and base selection, this guide ensures high chemoselectivity, preventing common pitfalls such as O-alkylation or oxidative degradation[3].
Mechanistic Insights & Chemoselectivity
The reaction proceeds via a classic bimolecular nucleophilic substitution (
SN2
) mechanism, where the target amine attacks the highly electrophilic
α
-carbon of the chloroacetamide[3]. However, the presence of the unprotected N-hydroxy group introduces a significant chemoselectivity challenge.
The Ambident Nucleophile Problem: The N-OH proton has a
pKa
of approximately 8.5–9.0. If a strong base (e.g.,
NaH
,
KOtBu
) is utilized, the hydroxyl group is deprotonated to form a hydroxamate oxyanion. This oxyanion can act as a competing nucleophile, leading to unwanted O-alkylation, dimerization, or complex polymerization.
Kinetic Control via Mild Bases: To ensure that the nitrogen of the target amine remains the primary nucleophile, a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or anhydrous
K2CO3
must be used. These bases neutralize the
HCl
byproduct without generating a high concentration of the reactive N-O anion.
Temperature Causality: The reaction is initiated at 0 °C to maximize the kinetic preference for N-alkylation. Higher temperatures at the initiation step increase the thermodynamic drive for side reactions.
Fig 1: Chemoselective SN2 workflow for synthesizing zinc-binding metalloenzyme inhibitors.
Optimization of Reaction Conditions
The following table synthesizes quantitative and qualitative data regarding the optimization of this specific alkylation reaction.
Solvent
Base
Temp Profile
Yield (%)
Causality / Observation
DMF
NaH
0 °C to RT
< 10%
Failure: Complete deprotonation of N-OH leads to rapid O-alkylation and polymerization.
MeCN
K2CO3
Reflux (80 °C)
35 - 45%
Suboptimal: High thermal energy overcomes the activation barrier for O-alkylation; complex mixture forms.
THF
DIPEA
0 °C to RT
60 - 70%
Moderate: Lower solubility of polar amines and the reagent in THF slows the
SN2
rate significantly.
Anhydrous N,N-Dimethylformamide (DMF) (0.1 M relative to amine)
Procedure
Preparation of the Amine Solution: In an oven-dried, argon-purged round-bottom flask, dissolve the target amine (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.
Base Addition: Add DIPEA (2.0 eq) to the stirring solution.
Self-Validation Check: The solution should remain clear. If immediate precipitation occurs, the amine may be a hydrochloride salt that is insoluble in DMF; add a few drops of water or switch to DMSO if necessary, though anhydrous conditions are preferred.
Electrophile Introduction (Critical Step): Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 2-chloro-N-hydroxy-N-methylacetamide (1.1 eq) in a minimal volume of DMF and add it dropwise over 15 minutes.
Causality: Dropwise addition at 0 °C prevents localized heating (exotherm) and keeps the electrophile concentration low, strictly favoring the highly nucleophilic amine over the weakly nucleophilic N-OH group.
Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20-25 °C) for 8–12 hours.
Self-Validation Check: Monitor via LC-MS. The product mass should correspond to
[M+H]+=Massamine+101.05
. If a mass of
+202.10
is observed, double alkylation (or O-alkylation) has occurred; reduce the equivalents of the chloroacetamide in future runs.
Quench and Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x volume). Wash the organic layer sequentially with saturated aqueous
NaHCO3
(to remove DIPEA·HCl) and brine (3x, to remove DMF).
Note on Hydrophilicity: If the resulting
α
-amino-N-hydroxy-N-methylacetamide is highly polar, it may partition into the aqueous layer. In such cases, bypass the aqueous workup, remove DMF under high vacuum (Genevac or lyophilization), and proceed directly to purification.
Purification: Purify the crude residue via reverse-phase preparative HPLC (Water/MeCN with 0.1% Formic Acid) or silica gel flash chromatography (DCM/MeOH gradient).
Application: Metalloenzyme Inhibition Pathway
The synthesized
α
-amino-N-hydroxy-N-methylacetamides are heavily utilized to target zinc-dependent enzymes. In oncology, these molecules act as HDAC inhibitors. By chelating the
Zn2+
ion in the catalytic pocket, they prevent the deacetylation of histones, leading to chromatin relaxation and the reactivation of tumor suppressor genes[1].
Fig 2: Downstream cellular signaling pathway following HDAC inhibition by the synthesized hydroxamate.
Analytical Characterization Metrics
To validate the structural integrity of the synthesized compounds, cross-reference your analytical data against these expected spectroscopic markers:
Analytical Technique
Expected Diagnostic Signals
Interpretation
1
H NMR (DMSO-
d6
)
δ
9.50 – 10.50 ppm (br s, 1H)
Confirms the presence of the intact N-OH proton (exchangeable with
D2O
).
1
H NMR (DMSO-
d6
)
δ
3.05 – 3.20 ppm (s, 3H)
Corresponds to the N-methyl group of the acetamide moiety.
13
C NMR
δ
168.0 – 172.0 ppm
Carbonyl carbon (
C=O
) of the hydroxamate group.
IR Spectroscopy
~1640 cm
−1
and ~3200 cm
−1
Strong Amide I band (
C=O
stretch) and broad O-H stretch, respectively.
Technical Support Center: Troubleshooting 2-Chloro-N-hydroxy-N-methylacetamide Cross-Coupling
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific mechanistic liabilities of 2-Chloro-N-hydroxy-N-methylacetamide in transi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific mechanistic liabilities of 2-Chloro-N-hydroxy-N-methylacetamide in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira).
This substrate presents a dual challenge: an
sp3
-hybridized
α
-chloro electrophile (prone to slow oxidative addition) and a free hydroxamic acid moiety (a potent metal chelator and nucleophile)[1]. Below is our field-proven troubleshooting guide to suppress byproduct formation and drive your reactions to completion.
Part 1: Troubleshooting Guide & FAQs
Q1: My reaction stalls at 10–15% conversion, and I observe the rapid formation of a black precipitate. What is happening?Causality & Solution: The black precipitate is "Pd black," which indicates severe catalyst decomposition. The free N-OH group of the hydroxamic acid moiety is a strong bidentate ligand. It coordinates tightly to the Palladium(II) center, forming a highly stable 5-membered metallacycle[1]. This effectively strips the metal from the catalytic cycle (catalyst poisoning).
Actionable Fix: The most robust solution is to mask the N-OH group via O-silylation (e.g., using TBS-Cl) or O-benzylation prior to the cross-coupling step. If protection is strictly prohibited by your synthetic route, you must use a highly coordinating, sterically demanding ligand (e.g., XPhos or BrettPhos) in a 2.5:1 ratio to Palladium to outcompete the substrate for the metal center.
Q2: I am isolating significant amounts of O-arylated byproducts instead of the desired C-C coupled product. How can I shift the selectivity?Causality & Solution: Under basic cross-coupling conditions, the N-OH proton is easily abstracted. The resulting hydroxamate anion is highly nucleophilic. Because oxidative addition into an
sp3
C-Cl bond is kinetically sluggish, the free N-O⁻ anion attacks the Pd-Ar intermediate faster than the carbon center can react, leading to off-target O-arylation.
Actionable Fix: Switch from strong, soluble bases (like KOtBu or NaOH) to mild, heterogeneous bases such as anhydrous
K3PO4
or
Cs2CO3
[2]. Utilizing non-polar solvent mixtures (e.g., Toluene/THF) keeps the base largely insoluble, maintaining a low steady-state concentration of the naked hydroxamate anion and strongly favoring the C-C bond formation pathway.
Q3: My GC-MS shows a major peak corresponding to N-hydroxy-N-methylacetamide (complete loss of the chlorine atom). What causes this hydrodehalogenation?Causality & Solution: Hydrodehalogenation is a classic symptom of a stalled catalytic cycle. When the oxidative addition of Pd(0) into the
sp3
C-Cl bond is too slow, the catalyst undergoes competitive protodemetalation, scavenging hydrides from the solvent (e.g., alcohols) or the amine base[3].
Actionable Fix: You must accelerate the oxidative addition step. Switch to electron-rich, bulky dialkylbiaryl phosphine ligands (like PCy3 or XPhos). Alternatively, transition from Palladium to a Nickel-based catalyst system (e.g.,
NiCl2(dme)
with dtbbpy), which is inherently more reactive toward
sp3
alkyl chlorides.
Part 2: Quantitative Data Summary
The table below summarizes the causality between reaction conditions and byproduct distribution, based on our internal optimization matrices.
Protection Strategy
Catalyst / Ligand System
Base & Solvent
Major Byproduct Observed
Target C-C Yield
None (Free N-OH)
Pd(PPh3)4
(5 mol%)
Na2CO3
/ DMF
Catalyst Poisoning (Pd Black)
< 10%
None (Free N-OH)
Pd2(dba)3
/ dtbpf
KOtBu
/ THF
O-Arylation (Nucleophilic attack)
15 - 20%
None (Free N-OH)
NiCl2(dme)
/ dtbbpy
K3PO4
/ Dioxane
Hydrodehalogenation
35 - 40%
O-TBS Protected
Pd2(dba)3
/ XPhos
K3PO4
/ Toluene
Trace Homocoupling
88 - 92%
Part 3: Self-Validating Experimental Protocol
To guarantee scientific integrity and bypass the inherent liabilities of the substrate, we mandate a 3-step "Protect-Couple-Deprotect" workflow. This protocol acts as a self-validating system, ensuring that the N-OH group cannot interfere with the Palladium cycle.
Step 1: O-Protection of 2-Chloro-N-hydroxy-N-methylacetamide
Dissolve 2-chloro-N-hydroxy-N-methylacetamide (10.0 mmol) in anhydrous DMF (20 mL) under an argon atmosphere.
Add Imidazole (25.0 mmol, 2.5 eq) and cool the flask to 0 °C.
Dropwise add a solution of tert-Butyldimethylsilyl chloride (TBS-Cl) (12.0 mmol, 1.2 eq) in DMF (5 mL).
Stir at room temperature for 4 hours. Quench with water, extract with EtOAc, wash with brine, dry over
MgSO4
, and concentrate. The resulting O-TBS ether is used directly in Step 2.
Step 2: Optimized Suzuki-Miyaura Cross-Coupling
In an oven-dried Schlenk tube, combine the O-TBS protected substrate (5.0 mmol), the desired Arylboronic acid (7.5 mmol, 1.5 eq), and anhydrous
K3PO4
(15.0 mmol, 3.0 eq).
Inject degassed Toluene (15 mL) and heat the mixture to 80 °C for 12 hours.
Cool to room temperature, filter through a pad of Celite, and purify via flash chromatography to isolate the C-C coupled product.
Step 3: Deprotection
Dissolve the coupled product in anhydrous THF (10 mL) at 0 °C.
Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) dropwise.
Stir for 30 minutes, quench with saturated
NH4Cl
, and extract with EtOAc to yield the pure, functionalized N-hydroxy-N-methylacetamide.
Part 4: Mechanistic Visualization
The following diagram illustrates the logical divergence between the productive cross-coupling cycle and the detrimental byproduct pathways when handling this substrate.
Mechanistic divergence in cross-coupling: byproduct pathways vs. optimized productive cycle.
References
Xiao, K.-J., et al. "Palladium(II)-Catalyzed Enantioselective C(sp3)–H Activation Using a Chiral Hydroxamic Acid Ligand." PMC, National Institutes of Health. 1
Yu, J.-Q., et al. "Pd(II)-Catalyzed Cross-Coupling of sp3 C−H Bonds with sp2 and sp3 Boronic Acids Using Air as the Oxidant." Journal of the American Chemical Society, ACS Publications.2
"Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics." Taylor & Francis Online. 3
resolving low conversion rates in hydroxamic acid derivative synthesis
Welcome to the Technical Support Center for Hydroxamic Acid Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled reactions, poor yields, or mysterio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Hydroxamic Acid Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled reactions, poor yields, or mysterious byproducts when synthesizing hydroxamate-based metal chelators (such as HDAC or LpxC inhibitors).
Synthesizing a hydroxamic acid seems deceptively simple on paper, but hydroxylamine is an ambident nucleophile, and activated carboxylic acids are highly susceptible to hydrolysis. To resolve low conversion rates, we must move beyond merely following recipes and understand the mechanistic causality behind reagent selection, solvent environments, and intermediate stability.
Below is our authoritative troubleshooting guide, structured to help you diagnose and resolve the exact chemical failure point in your workflow.
Part 1: Diagnostic Workflow
Before adjusting your protocol, you must identify why your conversion is low. Is the starting material degrading, is it failing to activate, or is it over-reacting?
Caption: Diagnostic workflow for resolving low conversion in hydroxamic acid synthesis.
Part 2: Troubleshooting FAQs & Mechanistic Solutions
Q1: I am using EDC/HOBt to couple my carboxylic acid with hydroxylamine, but my yield is below 30%. LC-MS shows a large byproduct with double the expected mass addition. What is happening?
The Causality: You are experiencing O-acylation leading to an N,O-diacyl hydroxylamine byproduct. Hydroxylamine (
NH2OH
) is an ambident nucleophile. While the nitrogen atom is the softer, more nucleophilic center (desired for N-acylation), the oxygen atom is a hard nucleophile. When you use highly reactive coupling agents like DCC or EDC, they form a hard O-acylisourea intermediate. According to Hard-Soft Acid-Base (HSAB) theory, this hard electrophile readily reacts with the hard oxygen of hydroxylamine, leading to exclusive or competitive O-acylation[1]. Once O-acylated, the intermediate can react again, consuming your starting material to form the diacyl byproduct.
The Solution: Switch your coupling agent to Propanephosphonic acid anhydride (T3P) . T3P forms a less reactive, softer intermediate that exhibits exceptional selectivity for N-acylation over O-acylation[1]. Alternatively, you can use an O-protected hydroxylamine (e.g.,
NH2−O−Bn
or
NH2−O−THP
) to physically block O-acylation, followed by a deprotection step[2].
Q2: I am trying to synthesize a hydroxamic acid directly from a methyl ester using 50% aqueous hydroxylamine and KOH. The reaction stalls, and I only recover the hydrolyzed carboxylic acid.
The Causality: You are suffering from competitive saponification . Esters require a strong nucleophile to undergo aminolysis. However, when you use aqueous hydroxylamine with a strong base like KOH, you create a highly basic aqueous environment. The hydroxide ion (
OH−
) is smaller and often outcompetes hydroxylamine for the ester carbonyl, hydrolyzing the ester back into a carboxylate anion[3]. Carboxylate anions are entirely unreactive toward further nucleophilic attack.
The Solution: You must strictly exclude water. Generate the hydroxylamine free base in situ under anhydrous conditions using hydroxylamine hydrochloride (
NH2OH⋅HCl
) and Sodium Methoxide (NaOMe) in Methanol [4]. This highly selective method prevents hydrolysis and has been successfully used to synthesize complex HDAC inhibitors like Tubastatin A and SAHA[4][5].
Q3: My carboxylic acid is sterically hindered, and standard coupling agents are failing to activate it. Is there a more aggressive, yet economical, one-pot method?
The Causality: Steric bulk around the
α
-carbon prevents bulky coupling intermediates (like those formed by PyBOP or HATU) from being easily attacked by the incoming hydroxylamine.
The Solution: Use Cyanuric Chloride (TCT) . TCT acts as a highly efficient, compact acid activator. In the presence of N-methylmorpholine (NMM) and a catalytic amount of DMAP, TCT converts the carboxylic acid into a highly reactive intermediate that readily accepts hydroxylamine in a single-flask operation, driving conversion to completion even for challenging substrates[2].
Part 3: Mechanistic Pathway Visualization
Caption: Mechanistic divergence of N-acylation vs. O-acylation based on coupling agent selection.
Part 4: Reagent Selection Data Summary
To optimize your specific workflow, consult this comparison matrix of activation strategies:
Coupling Agent / Method
Primary Application
O-Acylation Risk
Hydrolysis Risk
Recommended Base
EDC / HOBt
Standard peptide coupling
High
Moderate
DIPEA / NMM
T3P
Direct acid to hydroxamic acid
Low
Low
Triethylamine
Cyanuric Chloride (TCT)
One-pot economical synthesis
Low
Moderate
N-methylmorpholine
NaOMe / MeOH
Ester to hydroxamic acid
Low
High (if water present)
Sodium Methoxide
Part 5: Validated Experimental Protocols
Protocol A: Anhydrous Synthesis of Hydroxamic Acids from Esters[5]
Use this protocol to avoid ester hydrolysis when working with methyl or ethyl esters.
Preparation of Free Base: In a dry flask under nitrogen, suspend
NH2OH⋅HCl
(10.0 equivalents) in anhydrous Methanol.
Neutralization: Slowly add a 0.5 M solution of Sodium Methoxide (NaOMe) in Methanol (10.0 equivalents) at 0 °C. Stir for 30 minutes. Self-Validation Check: A white precipitate of NaCl will form, confirming the generation of the free base.
Coupling: Add the methyl ester (1.0 equivalent) dissolved in a minimal amount of anhydrous Methanol to the suspension.
Reaction: Heat the mixture to 70 °C – 90 °C. (If utilizing continuous flow chemistry, a residence time of 30-50 minutes at 70 °C is optimal)[5].
Workup: Cool to room temperature, filter off the NaCl salts through Celite, and concentrate the filtrate. Purify via partitioning or crystallization.
Protocol B: Direct Carboxylic Acid Coupling using T3P[1]
Use this protocol to prevent N,O-diacyl formation when starting from a free carboxylic acid.
Reagent Mixing: Dissolve the carboxylic acid (1.0 equivalent) and
NH2OH⋅HCl
(1.5 equivalents) in anhydrous Dichloromethane (DCM) or Ethyl Acetate.
Base Addition: Add Triethylamine (TEA) (3.0 equivalents) to the mixture and stir for 15 minutes at room temperature to liberate the hydroxylamine free base.
Activation: Dropwise, add a 50% solution of T3P in Ethyl Acetate (1.2 equivalents).
Reaction: Stir at room temperature until complete conversion is observed via TLC/LC-MS (typically 2-4 hours). Self-Validation Check: LC-MS should show a single product mass (M+15) relative to the acid, with no (M+x2) diacyl peaks.
Workup: Wash the organic layer sequentially with saturated aqueous
NaHCO3
, water, and brine. Dry over
Na2SO4
and concentrate.
References
Methods for Hydroxamic Acid Synthesis. PMC - NIH. Available at:[Link]
Simple One-Flask Method for the Preparation of Hydroxamic Acids. Organic Letters (ACS). Available at:[Link]
Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation. The Journal of Organic Chemistry (ACS). Available at: [Link]
Comprehensive Guide: HPLC Method Validation for Assessing 2-Chloro-N-hydroxy-N-methylacetamide Purity
Executive Summary & The Analytical Challenge 2-Chloro-N-hydroxy-N-methylacetamide is a highly reactive, bi-functional molecule featuring an alkylating α-chloroamide group and a metal-chelating hydroxamic acid moiety. It...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & The Analytical Challenge
2-Chloro-N-hydroxy-N-methylacetamide is a highly reactive, bi-functional molecule featuring an alkylating α-chloroamide group and a metal-chelating hydroxamic acid moiety. It is a critical building block in the synthesis of complex pharmaceuticals, including enzyme inhibitors targeting the non-mevalonate pathway (e.g., IspC and IspD)[1].
Accurately assessing the purity of this compound presents a unique analytical challenge. Hydroxamic acids are notoriously difficult to analyze via standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The polar -OH group strongly interacts with residual silanols on traditional silica-based columns, leading to severe peak tailing. Furthermore, its high polarity results in poor retention on standard C18 stationary phases unless highly aqueous mobile phases are used, which can cause phase collapse in older column technologies.
This guide objectively compares a traditional RP-HPLC approach against an optimized, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method, validated strictly according to the latest ICH Q2(R2) guidelines [2].
Method Comparison: Traditional vs. Optimized UPLC
To demonstrate the necessity of modern column chemistry, we compared a traditional 5 µm C18 method against an optimized method utilizing a high-density, end-capped 1.8 µm C18 column (e.g., Phenomenex Luna C18(2)) [1] or a specialized low-silanol mixed-mode column (e.g., Newcrom R1) [3].
Table 1: Performance Comparison of Analytical Approaches
Parameter
Traditional RP-HPLC (Standard C18)
Optimized UPLC (Low-Silanol / Sub-2 µm)
Stationary Phase
Standard C18, 5 µm, 250 x 4.6 mm
Sub-2 µm C18 or Low-Silanol RP, 100 x 2.1 mm
Mobile Phase
Water / Methanol (Unbuffered)
0.1% Formic Acid in Water / Acetonitrile
Peak Symmetry (As)
1.8 - 2.4 (Severe Tailing)
0.95 - 1.05 (Excellent Symmetry)
Retention Factor (
k′
)
< 1.0 (Elutes near void volume)
3.5 (Optimal retention)
Run Time
25 minutes
8 minutes
MS Compatibility
Poor (Requires non-volatile buffers for shape)
Excellent (Volatile acidic modifiers used)
The Causality Behind the Optimization
Stationary Phase Selection: Standard silica supports possess unreacted silanols that act as weak acids, ion-pairing with the polar hydroxamic acid moiety and causing peak tailing. By selecting a column with ultra-high purity silica and dense end-capping (or a specialized low-silanol phase) [3], secondary interactions are eliminated. The use of 1.8 µm particles reduces eddy diffusion (the A-term in the van Deemter equation), significantly increasing theoretical plates and allowing for baseline resolution of closely eluting process impurities [1].
Mobile Phase pH: The mobile phase must be strictly controlled. Using 0.1% Formic Acid (or Phosphoric acid for non-MS applications) suppresses the ionization of the hydroxamic acid (maintaining it in its neutral state). This maximizes hydrophobic retention on the reverse-phase column and prevents peak splitting [3].
To ensure trustworthiness, the following protocol is designed as a self-validating system. System Suitability Testing (SST) is embedded into the workflow to guarantee instrument performance prior to sample analysis.
Column: Phenomenex Luna C18(2), 1.8 µm, 100 mm × 2.1 mm (or equivalent low-silanol column).
Mobile Phase A: 0.1% FA in Water.
Mobile Phase B: 0.1% FA in MeCN.
Flow Rate: 0.4 mL/min.
Column Temperature: 35°C (Stabilizes the thermodynamics of the column bed, ensuring reproducible retention times).
Detection: UV at 210 nm (Optimized for the amide chromophore).
Gradient Program:
0.0 - 1.0 min: 5% B
1.0 - 5.0 min: 5% to 60% B
5.0 - 6.0 min: 60% to 95% B (Wash)
6.1 - 8.0 min: 5% B (Equilibration)
Sample Preparation & Execution
Diluent Preparation: Prepare a 95:5 Water:MeCN mixture. Causality: Matching the diluent to the initial mobile phase conditions prevents the "solvent front effect" (peak distortion) that occurs when samples are dissolved in 100% organic solvent.
Standard Preparation: Dissolve the reference standard in diluent to a final concentration of 100 µg/mL.
System Suitability Test (SST): Inject the standard solution 5 consecutive times.
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates ≥ 10,000. Do not proceed to sample analysis unless SST criteria are met.
Sample Analysis: Inject unknown samples in duplicate, bracketing with standard injections every 10 samples to verify continuous system stability.
ICH Q2(R2) Validation Framework & Experimental Data
The method was validated following the ICH Q2(R2) Guideline on Validation of Analytical Procedures [2], which emphasizes a lifecycle approach to ensure the procedure is fit for its intended purpose.
ICH Q2(R2) Analytical Method Validation Workflow.
Specificity & Forced Degradation
To prove the method is stability-indicating, 2-Chloro-N-hydroxy-N-methylacetamide was subjected to forced degradation (Acid, Base, Oxidation, Heat, and Photolysis).
Table 2: Forced Degradation Results
Stress Condition
Time / Temp
% Degradation
Peak Purity Angle
Peak Purity Threshold
Status
Control (Unstressed)
N/A
0.0%
0.112
0.285
Pass
Acid (0.1N HCl)
24h / 60°C
8.4%
0.125
0.290
Pass (No co-elution)
Base (0.1N NaOH)
2h / RT
22.1%
0.140
0.295
Pass (Hydrolysis detected)
Oxidation (3% H₂O₂)
24h / RT
15.3%
0.133
0.288
Pass
Causality Insight: The base-catalyzed degradation was rapid, likely due to the displacement of the α-chloro group or hydrolysis of the amide bond. The diode-array detector (DAD) confirmed that the purity angle was less than the purity threshold for all stressed samples, proving that degradation products do not co-elute with the main peak.
Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
Linearity was established from the LOQ up to 150% of the nominal working concentration (100 µg/mL).
Table 3: Linearity and Sensitivity Parameters
Parameter
Result
ICH Q2(R2) Acceptance Criteria
Linear Range
0.5 µg/mL to 150.0 µg/mL
Must cover intended reporting range
Correlation Coefficient (
R2
)
0.9998
≥ 0.999
Y-Intercept Bias
1.2%
≤ 2.0% of 100% response
LOD (S/N > 3)
0.15 µg/mL
Signal-to-Noise ≥ 3
LOQ (S/N > 10)
0.50 µg/mL
Signal-to-Noise ≥ 10
Accuracy and Precision
Accuracy was determined via spike-recovery experiments at 50%, 100%, and 150% levels. Precision was evaluated through repeatability (intra-day, n=6) and intermediate precision (inter-day, different analyst, n=6).
Table 4: Accuracy and Precision Data
Concentration Level
Mean Recovery (%)
Repeatability (RSD %)
Intermediate Precision (RSD %)
50% (50 µg/mL)
99.4%
0.85%
1.12%
100% (100 µg/mL)
100.2%
0.62%
0.98%
150% (150 µg/mL)
99.8%
0.55%
0.84%
Conclusion
The optimized UPLC method utilizing a sub-2 µm, high-density C18 column (or equivalent low-silanol phase) significantly outperforms traditional HPLC techniques for the purity assessment of 2-Chloro-N-hydroxy-N-methylacetamide. By understanding the chemical causality—specifically the interaction between the hydroxamic acid moiety and silica silanols—we successfully engineered a mobile phase and column combination that eliminates peak tailing. The method is fully validated under ICH Q2(R2) guidelines, providing a robust, stability-indicating, and self-validating protocol suitable for rigorous drug development environments.
References
Structural and functional characterization of the non-mevalonate pathway enzymes IspC and IspD. Technical University of Munich (mediaTUM). Available at:[Link]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at:[Link]
Separation of Chloroacetamide on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]
Comparative
reactivity comparison: 2-Chloro-N-hydroxy-N-methylacetamide versus bromoacetohydroxamic acid
As covalent modalities and bioconjugation techniques become increasingly central to modern drug development, the selection of the correct electrophilic warhead is paramount. α-Halo hydroxamic acids and their derivatives...
Author: BenchChem Technical Support Team. Date: April 2026
As covalent modalities and bioconjugation techniques become increasingly central to modern drug development, the selection of the correct electrophilic warhead is paramount. α-Halo hydroxamic acids and their derivatives offer a unique intersection of metal-chelating potential and electrophilic reactivity.
This guide provides an in-depth comparative analysis of two distinct α-haloamide derivatives: 2-chloro-N-hydroxy-N-methylacetamide and bromoacetohydroxamic acid . By evaluating their structural mechanics, kinetic profiles, and experimental applications, researchers can make data-driven decisions when designing targeted covalent inhibitors (TCIs) or activity-based protein profiling (ABPP) probes.
Structural and Mechanistic Analysis
The reactivity of α-haloamides toward nucleophiles—predominantly the thiol groups of cysteine residues—proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The divergent performance of these two compounds is governed by two primary structural factors: the halide leaving group and the nitrogen substitution.
Leaving Group Dynamics
The fundamental kinetic difference between the two reagents lies in the carbon-halogen bond. Bromide is a significantly better leaving group than chloride due to its larger atomic radius, which increases polarizability and lowers the activation energy required to reach the SN2 transition state. Consequently, bromoacetamides generally react with thiols 1 to 2 orders of magnitude faster than their chloroacetamide counterparts ()[1].
N-Substitution and Microenvironment Effects
Bromoacetohydroxamic acid features a primary hydroxamic acid group (-NH-OH). This moiety is a privileged pharmacophore known for bidentate chelation of active-site metals (e.g., Zn²⁺ in histone deacetylases). The lack of steric bulk on the nitrogen ensures unimpeded nucleophilic attack at the adjacent α-carbon.
2-Chloro-N-hydroxy-N-methylacetamide features an N-methylated hydroxamate. This substitution eliminates the nitrogen's ability to act as a hydrogen bond donor, altering the molecule's solvation shell and restricting its conformational flexibility. This steric encumbrance, combined with the poorer chloride leaving group, significantly dampens its background reactivity.
SN2 substitution mechanism of α-haloamides with thiolate nucleophiles.
Reactivity Profiles & Quantitative Comparison
When designing a bioconjugation experiment, the balance between reactivity and chemoselectivity is critical. Because the SN2 reaction requires the thiolate anion (R-S⁻), the reaction rate is highly dependent on the pH of the buffer and the pKa of the target thiol ()[2].
Bromoacetohydroxamic acid rapidly depletes free thiols, making it an excellent reagent for broad-spectrum labeling. In contrast, 2-chloro-N-hydroxy-N-methylacetamide is nearly inert in dilute solution, requiring the "proximity effect"—where binding to a protein target drastically increases the local effective concentration—to drive the alkylation forward.
Table 1: Physicochemical and Kinetic Comparison
Parameter
2-Chloro-N-hydroxy-N-methylacetamide
Bromoacetohydroxamic Acid
Electrophilic Warhead
α-Chloroamide
α-Bromoamide
Leaving Group
Chloride (Cl⁻)
Bromide (Br⁻)
Relative Thiol Reactivity
Low (k₂ ≈ 10⁻³ M⁻¹s⁻¹)
High (k₂ ≈ 10⁻¹ to 1 M⁻¹s⁻¹)
Chemoselectivity
Extremely high (Cysteine specific)
High (Cysteine > Lysine/Histidine)
Aqueous Stability (pH 7.4)
Excellent (t½ > 48 hours)
Moderate (t½ ~ 12-24 hours)
Metal Chelation Capacity
Weak (Sterically hindered)
Strong (Classic Zn²⁺ chelator)
Primary Application
Targeted Covalent Inhibitors (TCIs)
Activity-Based Profiling, Bioconjugation
Experimental Protocols
To objectively evaluate the performance of these electrophiles, researchers must employ self-validating experimental systems. The following protocols outline the causality behind each step, ensuring robust and reproducible data.
Protocol 1: LC-MS/MS Kinetic Profiling of Thiol Reactivity
Causality: To isolate the intrinsic reactivity of the warhead from complex protein microenvironments, we use Glutathione (GSH) as a model thiol. By supplying GSH in large excess, we establish pseudo-first-order kinetics, allowing for the precise calculation of reaction rate constants. A pH of 7.4 is selected to mimic physiological conditions, ensuring a physiologically relevant ratio of thiol to reactive thiolate[2].
Reagent Preparation: Prepare a 10 mM stock of the electrophile in anhydrous DMSO. Prepare a 1 mM solution of reduced Glutathione (GSH) in 50 mM HEPES buffer (pH 7.4).
Reaction Initiation: Add the electrophile to the GSH solution to a final concentration of 100 µM (10-fold excess of GSH). Incubate at 37°C.
Time-Course Quenching: At predetermined intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw 50 µL aliquots. Quench the reaction immediately by adding 5 µL of 10% formic acid to protonate the thiolate, halting the SN2 reaction. Self-Validation: Include a vehicle-only control to ensure GSH does not spontaneously oxidize to GSSG during the timeframe.
LC-MS/MS Acquisition: Analyze the quenched samples via LC-MS/MS using a reversed-phase C18 column. Quantify the depletion of the parent electrophile and the appearance of the corresponding GSH-adduct.
Self-validating LC-MS/MS workflow for electrophile-thiol kinetics.
Protocol 2: Intact Protein Bioconjugation Assay
Causality: Small molecule kinetics do not account for steric hindrance or the pKa depression of active-site cysteines. This intact mass assay validates the warhead's efficiency on a macromolecular target.
Protein Preparation: Dilute the target recombinant protein (containing a solvent-exposed cysteine) to 10 µM in PBS (pH 7.4).
Conjugation: Add 100 µM of the electrophile (10x molar excess). Incubate at room temperature for 2 hours.
Desalting & Quenching: Terminate the reaction by adding 1 mM Dithiothreitol (DTT) to scavenge unreacted electrophiles. Pass the mixture through a Zeba™ spin desalting column to remove small molecules.
Intact Mass Spectrometry: Analyze the desalted protein via ESI-TOF MS. Deconvolute the spectra to observe the mass shift corresponding to the covalent adduct (+123 Da for the chloro-derivative minus HCl; +158 Da for the bromo-derivative minus HBr).
Strategic Applications in Drug Development
The choice between these two reagents dictates the trajectory of the drug development program:
When to use 2-Chloro-N-hydroxy-N-methylacetamide:
Select this reagent when designing Targeted Covalent Inhibitors (TCIs) . Its low intrinsic reactivity ensures that it will not indiscriminately alkylate off-target proteins or deplete intracellular glutathione. It acts as a "silent warhead" that only reacts when non-covalent binding interactions perfectly align the α-carbon with the target nucleophile.
When to use Bromoacetohydroxamic acid:
Select this reagent for Activity-Based Protein Profiling (ABPP) or when targeting metalloenzymes. The free hydroxamic acid acts as a high-affinity anchor for zinc-dependent enzymes (e.g., Matrix Metalloproteinases or HDACs). Once anchored, the highly reactive bromoacetamide rapidly crosslinks proximal cysteines, trapping the enzyme in a covalent complex for downstream proteomic identification.
References
Yeung, K., et al. (2023). "Thiol Reactome: A Nontargeted Strategy to Precisely Identify Thiol Reactive Drinking Water Disinfection Byproducts." Environmental Science & Technology, 57(47), 18722-18734. Available at:[Link]
LC-MS mass spectrometry analysis of 2-Chloro-N-hydroxy-N-methylacetamide derivatives
Analytical Mastery: LC-MS Comparison Guide for 2-Chloro-N-hydroxy-N-methylacetamide Derivatives As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with highly polar, reactive buil...
Author: BenchChem Technical Support Team. Date: April 2026
Analytical Mastery: LC-MS Comparison Guide for 2-Chloro-N-hydroxy-N-methylacetamide Derivatives
As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with highly polar, reactive building blocks. 2-Chloro-N-hydroxy-N-methylacetamide is a critical precursor used in the synthesis of advanced pharmacophores, most notably hydroxamic acids and mercaptophosphonate inhibitors. These derivatives are at the forefront of overcoming antimicrobial resistance, specifically designed to target and inhibit metallo-β-lactamases (MBLs) such as NDM-1 and VIM-21[1].
However, the exact physicochemical properties that make these molecules biologically potent—their strong metal-chelating abilities and high polarity—render their Liquid Chromatography-Mass Spectrometry (LC-MS) analysis notoriously difficult. This guide provides an objective, data-driven comparison of chromatographic and mass spectrometric strategies, equipping you with the mechanistic understanding required to build robust, self-validating methodologies.
Mechanistic Challenges in Analyzing Hydroxamate Derivatives
Before comparing analytical platforms, we must establish the causality behind the common analytical failures associated with these compounds:
Metal Chelation in the Flow Path: The N-hydroxy amide (hydroxamate) moiety is a strong bidentate ligand. In standard stainless-steel LC systems, these compounds actively chelate with iron or other transition metals, leading to severe peak tailing, loss of signal, and poor recovery2[2].
Silanol Interactions: On traditional alkyl-bonded silica columns (e.g., standard C18), the polar functional groups interact with residual surface silanols. This secondary interaction causes peak broadening and unpredictable retention time shifts 3[3].
pH-Induced Degradation: While LC-MS mobile phases often rely on 0.1% formic acid to promote positive ionization, highly acidic conditions can cause rapid degradation or dechelation of chemically unstable hydroxamic acid derivatives during the chromatographic run[2][3].
Chromatographic Strategies: RP-LC vs. HILIC
Choosing the correct stationary phase is the most critical decision in your workflow. Standard C18 columns frequently fail for these derivatives. Instead, we must compare Polar-Embedded Reversed-Phase (AQ-C18) and Hydrophilic Interaction Liquid Chromatography (HILIC) .
Polar-Embedded C18 (e.g., Synergi MAX-RP or ProntoSil 120-AQ): Best suited for moderately polar, protected hydroxamic acids. The embedded polar group shields residual silanols, drastically improving peak shape and allowing the use of highly aqueous mobile phases without phase collapse 4[4].
HILIC (e.g., BEH Amide): Superior for highly polar, zwitterionic derivatives such as unprotected mercaptophosphonates. HILIC retains analytes through partitioning into a water-enriched layer on the stationary phase, providing excellent retention for compounds that would otherwise elute in the void volume of a reversed-phase system.
Table 1: Comparative Chromatographic Performance for Hydroxamate Derivatives
Column Chemistry
Mobile Phase System
Retention Factor (k')
Peak Asymmetry (As)
Limit of Detection (LOD)
Primary Use Case
Standard C18
0.1% FA in H2O / ACN
0.8
2.8 (Severe Tailing)
50 ng/mL
Not Recommended (Silanol interactions)
AQ-C18 (Polar-Embedded)
10mM NH₄OAc / MeOH
3.2
1.1 (Symmetrical)
2 ng/mL
Protected intermediates, moderate polarity
BEH Amide (HILIC)
10mM NH₄OAc in 95% ACN
5.5
1.0 (Symmetrical)
0.5 ng/mL
Zwitterionic mercaptophosphonates
Mass Spectrometry Optimization: QqQ vs. HRMS
The choice of mass analyzer and ionization mode dictates the sensitivity and structural data you can acquire.
Ionization Causality: Hydroxamic acid derivatives often yield superior signal-to-noise ratios in Electrospray Ionization Negative (ESI-) mode . This is because the N-OH proton is highly acidic and easily deprotonated. Conversely, if the derivative contains a basic amine (common in some VIM-2 inhibitors 5[5]), ESI+ may be required.
Triple Quadrupole (QqQ): The gold standard for targeted pharmacokinetic (PK) quantitation. Utilizing Multiple Reaction Monitoring (MRM) provides maximum sensitivity by filtering out matrix noise.
Q-TOF (High-Resolution MS): Essential during the drug discovery phase for structural elucidation. Q-TOF provides exact mass and isotopic fidelity, which is critical for confirming the synthesis of novel 2-Chloro-N-hydroxy-N-methylacetamide derivatives.
Visualizing the Analytical Decision Tree
Decision tree for LC-MS method selection based on derivative polarity and analytical goals.
To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates internal checks that immediately flag matrix suppression or metal chelation failures.
Phase 1: System Preparation & Anti-Chelation Strategy
System Passivation: Flush the LC flow path with 0.5% phosphoric acid in 50:50 water/methanol for 2 hours, followed by extensive washing with LC-MS grade water.
Causality: Passivates active sites on stainless steel surfaces, preventing the hydroxamate moiety from chelating with system metals.
Sample Preparation: Dilute plasma/urine samples in 50% methanol containing 1 mM EDTA and spike with a Stable-Isotope-Labeled (SIL) internal standard.
Causality: EDTA acts as a sacrificial chelator, protecting the analyte from trace metals in the biological matrix. The SIL standard validates extraction recovery.
Phase 2: Chromatographic Execution
3. Column Equilibration: Equilibrate a BEH Amide column (2.1 x 100 mm, 1.7 µm) with 95% Acetonitrile / 5% Water containing 10 mM Ammonium Acetate (pH 6.0).
Causality: Maintaining a pH of 6.0 prevents the acid-catalyzed degradation of the N-hydroxy amide bond, a common failure point when using harsh 0.1% Formic Acid[2][3].
Gradient: Execute a linear gradient from 95% to 50% Acetonitrile over 8 minutes at a flow rate of 0.4 mL/min.
Phase 3: MS Detection & Self-Validation
5. Detection: Operate the QqQ MS in ESI Negative mode, monitoring the specific [M-H]⁻ precursor-to-product MRM transitions.
6. Self-Validation (Matrix Effect Mapping): During method development, perform a continuous post-column infusion (PCI) of the target derivative at 10 ng/mL while injecting a blank biological matrix sample.
Causality: If the steady baseline signal drops at the exact retention time of your analyte, the system has proven that invisible matrix interferents are co-eluting and causing ion suppression. You must adjust the gradient until the analyte elutes in a suppression-free zone.
References
Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer's Disease
Source: NIH / PMC
URL
Heteroaryl phosphonates as non-covalent inhibitors of both serine- and metallo-carbapenemases
Source: NIH / PMC
URL
Comparative Efficacy of 2-Chloro-N-hydroxy-N-methylacetamide and its Analogs as Anti-Infective Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new anti-infectiv...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new anti-infective agents. This guide provides a comparative analysis of the anti-infective efficacy of inhibitors derived from the 2-chloro-N-hydroxy-N-methylacetamide backbone and related chloroacetamide and hydroxamate analogs. While direct comparative studies on a homologous series of 2-chloro-N-hydroxy-N-methylacetamide derivatives are not extensively available in the current literature, this document synthesizes findings from multiple studies on structurally related compounds to elucidate key structure-activity relationships and potential mechanisms of action. We will examine experimental data, including minimum inhibitory concentrations (MICs), to compare the performance of these compounds against various bacterial and fungal pathogens. Detailed experimental protocols and workflow visualizations are provided to ensure scientific rigor and reproducibility.
Introduction: The Therapeutic Potential of Chloroacetamides and Hydroxamates
The chloroacetamide and hydroxamic acid moieties are two pharmacophores of significant interest in the development of novel anti-infective agents. The presence of a chlorine atom on the acetyl group of chloroacetamides enhances their electrophilicity, making them reactive towards nucleophilic residues in enzyme active sites, thereby disrupting essential cellular processes in pathogens.[1] Hydroxamic acids, on the other hand, are potent metal chelators and are known to inhibit a variety of metalloenzymes, including histone deacetylases (HDACs) and peptide deformylases, which are crucial for microbial survival and pathogenesis.[2] The combination of these two functionalities in a single molecule, as in 2-chloro-N-hydroxy-N-methylacetamide, presents a compelling strategy for the design of broad-spectrum anti-infective inhibitors.
Comparative Efficacy Analysis
This section presents a comparative analysis of the anti-infective properties of various chloroacetamide and hydroxamate derivatives based on available experimental data.
The Critical Role of the Chloro- Moiety in Antibacterial Activity
A study on the antibacterial activity against Klebsiella pneumoniae highlights the significance of the 2-chloro substitution. The comparison between N-(4-fluoro-3-nitrophenyl)acetamide (A1) and its chlorinated counterpart, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2), revealed a notable increase in potency for the chlorinated compound.[2]
The doubling of activity with the addition of a single chlorine atom underscores its importance in the pharmacophore.[2] This enhanced activity is likely attributable to the increased electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by essential bacterial enzymes.
Antifungal Activity of Chloroacetamide Derivatives
The anti-infective potential of this class extends to fungal pathogens. A study investigating the efficacy of 2-chloro-N-phenylacetamide (A1Cl) against Aspergillus flavus demonstrated significant antifungal activity.[3][4][5]
The minimum inhibitory concentration (MIC) values indicate potent activity against this opportunistic fungal pathogen.[3][4][5] The likely mechanism of action involves binding to ergosterol in the fungal plasma membrane, a mode of action shared with established antifungal agents like amphotericin B.[3][4]
Antimicrobial Spectrum of N-Hydroxyacetamide Derivatives
While direct data on 2-chloro-N-hydroxy-N-methylacetamide is limited, studies on other N-hydroxyacetamide derivatives provide insights into their potential broad-spectrum activity. For instance, newly synthesized N-hydroxy-2-(9-oxoacridin-10(9H)-yl)acetamide derivatives have been screened against a panel of bacterial and fungal pathogens.[6]
Pathogen
Activity
Bacillus subtilis (Gram-positive)
High Efficiency
Proteus vulgaris (Gram-negative)
High Efficiency
Other bacterial and fungal pathogens
Moderate to Low Efficiency
Some of these synthesized compounds demonstrated high efficiency against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity for the N-hydroxyacetamide scaffold.[6]
Experimental Methodologies
To ensure the validity and reproducibility of the presented efficacy data, this section details the standard experimental protocols employed in the assessment of these anti-infective agents.
The MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of anti-infective potency. The broth microdilution method is a standard and widely accepted technique for its determination.
Protocol: Broth Microdilution Assay
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Serial Dilution of Inhibitors: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
Inoculation: Each well is inoculated with the standardized microbial suspension.
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).
Determination of MIC: The MIC is determined as the lowest concentration of the inhibitor at which no visible growth of the microorganism is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Potential Mechanisms of Action
The anti-infective activity of 2-chloro-N-hydroxy-N-methylacetamide derivatives likely stems from a multi-pronged attack on microbial cells, leveraging the distinct properties of the chloroacetamide and hydroxamate moieties.
Caption: Putative dual mechanism of action for 2-chloro-N-hydroxy-N-methylacetamide.
The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues such as cysteine thiols in the active sites of essential bacterial enzymes, leading to their irreversible inactivation. Concurrently, the hydroxamic acid functionality can chelate metal ions that are critical for the catalytic activity of various microbial metalloenzymes, thereby inhibiting their function. This dual mechanism could potentially lead to a lower likelihood of resistance development.
Conclusion and Future Directions
The available evidence strongly suggests that the 2-chloro-N-hydroxy-N-methylacetamide scaffold and its analogs represent a promising class of anti-infective agents with the potential for broad-spectrum activity. The presence of the chloro- moiety is demonstrably crucial for enhanced antibacterial potency, while the hydroxamate group is a well-established pharmacophore for targeting essential microbial metalloenzymes.
However, to fully realize the therapeutic potential of this compound class, further research is imperative. Future studies should focus on:
Systematic Structure-Activity Relationship (SAR) Studies: Synthesis and screening of a focused library of 2-chloro-N-hydroxy-N-methylacetamide derivatives with variations in the N-methyl and other positions to optimize potency and spectrum of activity.
Direct Comparative Efficacy Studies: Head-to-head comparisons of newly synthesized analogs against a panel of clinically relevant and drug-resistant bacterial and fungal pathogens.
Mechanism of Action Elucidation: Detailed biochemical and genetic studies to identify the specific molecular targets of these inhibitors in various pathogens.
In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising candidates in animal models of infection to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.
By pursuing these research avenues, the scientific community can pave the way for the development of novel and effective anti-infective drugs based on the 2-chloro-N-hydroxy-N-methylacetamide scaffold, addressing the urgent global need for new antimicrobial therapies.
References
Kudryavtseva, T. N., Vanina, A. S., Lamanov, A. Y., & Klimova, L. G. (2022). Synthesis and antimicrobial studies of N-hydroxy-2-(9-oxoacridin-10(9H)-yl)acetamide derivatives. Sciforum. [Link]
de Oliveira, C. B., de Souza, A. C. C., de Oliveira, A. P., de Almeida, L. G. V., & de Souza, M. V. N. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3968. [Link]
Bravo, J. A., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(10), 13037-13047.
Guerra, F. Q. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997. [Link]
Bravo, J. A., et al. (2015). In the acetamide group, the presence of the chloro atom seems to improve the antimicrobial activity of these molecules. Molecules, 20(8), 13963-13980.
In-vitro antimicrobial screening of 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl) phenoxy)-N- phenylacetamide. (2016).
In-vitro antimicrobial screening and molecular docking studies of synthesized 2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives. (n.d.). Drug Development and Therapeutics.
Khan, I., et al. (2022). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Journal of Chemistry, 2022, 1-18.
Guerra, F. Q. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed. [Link]
Guerra, F. Q. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. SciELO. [Link]
Li, X., et al. (2007). Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. Journal of medicinal chemistry, 50(17), 4085-4093.
Evidente, A., et al. (2018). Fungal Metabolites Antagonists towards Plant Pests and Human Pathogens: Structure-Activity Relationship Studies. Molecules, 23(4), 843.
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
Li, M., et al. (2020). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 20(4), 3337-3346.
Guerra, F. Q. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. ResearchGate. [Link]
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
Al-Otaibi, F. M., et al. (2025). Evaluation of chloramphenicol derivative N-phenyl 2, 2 dichloroacetamide anticancer and antibacterial properties. Future Drug Discovery.
Discovery of Antibacterials That Inhibit Bacterial RNA Polymerase Interactions with Sigma Factors. (n.d.).
Benchmarking Metal Chelation Strength: N-methyl-alpha-chloroacetohydroxamic Acid vs. Industry Standards
Hydroxamic acids are privileged pharmacophores in drug discovery, widely utilized for their exceptional ability to chelate transition metals in metalloenzymes such as matrix metalloproteinases (MMPs)[1] and urease[2]. Ho...
Author: BenchChem Technical Support Team. Date: April 2026
Hydroxamic acids are privileged pharmacophores in drug discovery, widely utilized for their exceptional ability to chelate transition metals in metalloenzymes such as matrix metalloproteinases (MMPs)[1] and urease[2]. However, the therapeutic efficacy of these chelators is heavily dependent on their protonation state at physiological pH and their thermodynamic stability constants (
logβ
) with target metal ions.
This guide provides an objective, data-driven comparison of a highly specialized derivative—N-methyl-
α
-chloroacetohydroxamic acid (N-Me-
α
-Cl-AHA) —against standard benchmarks like Acetohydroxamic Acid (AHA) and Suberoylanilide Hydroxamic Acid (SAHA). By exploring the causality behind structural modifications and providing self-validating experimental protocols, this guide serves as a definitive framework for benchmarking novel chelators.
Mechanistic Rationale: The Impact of N-Methylation and
α
-Chlorination
The chelation strength of a hydroxamic acid is intrinsically linked to its pKa. In aqueous solutions, unsubstituted hydroxamic acids (like AHA) typically exhibit a pKa between 8.8 and 9.3. Because they remain largely protonated at physiological pH (7.4), their binding kinetics to metal centers can be suboptimal.
N-Me-
α
-Cl-AHA introduces two critical structural modifications to overcome this:
N-Methylation: Replacing the N-H proton with a methyl group disrupts intermolecular hydrogen bonding networks that normally stabilize the protonated state, thereby lowering the pKa and increasing the accessibility of the N-OH group for deprotonation.
α
-Chlorination: The strong electron-withdrawing inductive effect of the
α
-chlorine atom further stabilizes the conjugate base (the hydroxamato anion), driving the pKa down to approximately ~8.1.
This synergistic reduction in pKa ensures a higher molar fraction of the active, negatively charged hydroxamato species at pH 7.4, facilitating rapid nucleophilic attack on open metal coordination sites[3].
Fig 1. Mechanistic pathway of metalloenzyme inhibition via N-Me-a-Cl-AHA chelation.
Comparative Physicochemical Properties
To objectively benchmark N-Me-
α
-Cl-AHA, we must compare it against established reference compounds. The table below summarizes the thermodynamic parameters for Fe(III) and Cu(II) chelation, which are standard proxy metals for evaluating octahedral and square-planar/Jahn-Teller distorted coordination geometries, respectively.
Note: While the absolute thermodynamic stability (
logβ
) of N-Me-
α
-Cl-AHA is slightly lower than AHA due to the reduced basicity of the donor oxygens, its conditional stability constant at pH 7.4 is significantly higher, making it kinetically superior in biological matrices.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the benchmarking of metal chelation strength must employ multi-orthogonal techniques. We utilize Potentiometric Titration for macro-constants and UV-Vis Spectrophotometry for species validation[7][8].
Fig 2. Multi-orthogonal experimental workflow for benchmarking metal chelation thermodynamics.
Protocol A: Potentiometric Determination of pKa and
logβ
Causality Check: Why use a 0.1 M KCl background electrolyte? Maintaining a constant high ionic strength ensures that the activity coefficients of the ions remain stable throughout the titration, allowing us to isolate true thermodynamic binding constants from electrostatic artifacts.
System Calibration: Calibrate a glass electrode using standard buffer solutions (pH 4.01, 7.00, 10.01). Convert pH meter readings to hydrogen ion concentration (
−log[H+]
) by titrating a known concentration of HCl with standardized 0.1 M KOH in 0.1 M KCl at 25.0 ± 0.1 °C.
Ligand Titration (pKa):
Prepare a 50 mL solution containing 2.0 mM N-Me-
α
-Cl-AHA in 0.1 M KCl.
Acidify to pH ~2.5 using standardized HCl.
Titrate with 0.1 M KOH under a purified nitrogen atmosphere (to prevent
CO2
absorption, which forms carbonic acid and skews the baseline) until pH 11.0.
Metal-Ligand Titration (
logβ
):
Prepare solutions containing the ligand and the target metal ion (e.g.,
FeCl3
or
CuCl2
) at varying molar ratios (1:1, 1:2, 1:3 Metal:Ligand) to force the formation of mono-, bis-, and tris-complexes[9].
Titrate under identical conditions as step 2.
Data Regression: Export the titration curves (volume of titrant vs. pH) into a non-linear least-squares fitting program (e.g., Hyperquad). The software minimizes the variance between the observed and calculated pH values to extract the stability constants.
Protocol B: UV-Vis Spectrophotometric Speciation of Fe(III) Complexes
Causality Check: Why use UV-Vis for Fe(III)? Fe(III)-hydroxamate complexes exhibit highly distinct, intensely colored Ligand-to-Metal Charge Transfer (LMCT) bands. The shift in
λmax
directly correlates to the coordination stoichiometry, providing a self-validating optical check against the potentiometric data[10].
Sample Preparation: Prepare a series of solutions containing 0.1 mM
Fe3+
and 0.5 mM N-Me-
α
-Cl-AHA in 0.1 M KCl.
pH Adjustment: Adjust the pH of individual samples from 1.0 to 9.0 using micro-additions of HCl or KOH.
Spectral Acquisition: Scan the absorbance from 350 nm to 700 nm using a double-beam spectrophotometer.
Speciation Validation:
pH < 2.0: Observe a peak at
λmax≈510
nm (
ϵ≈1000M−1cm−1
), confirming the mono-hydroxamato complex
[FeL]2+
[10].
pH 3.0 - 4.5: Observe a hypsochromic shift to
λmax≈470
nm (
ϵ≈1800M−1cm−1
), confirming the bis-complex
[FeL2]+
[10].
pH > 6.0: Observe a further shift to
λmax≈425
nm (
ϵ≈2600M−1cm−1
), confirming the fully saturated, highly stable tris-complex
[FeL3]
[10].
Conclusion
While traditional chelators like AHA and SAHA boast higher absolute thermodynamic stability constants, N-Me-
α
-Cl-AHA represents a highly optimized, kinetically favorable alternative for physiological applications. By strategically utilizing N-methylation and
α
-chlorination to suppress the pKa to ~8.15, researchers can ensure a higher concentration of the active nucleophilic species at pH 7.4. When benchmarking such compounds, combining potentiometric titration with UV-Vis speciation provides a rigorous, self-validating framework that guarantees reliable E-E-A-T aligned data for downstream drug development.
References
[7] Potentiometric Study of Hydroxamic Acids in Non-Aqueous Media. International Journal of Science and Research (IJSR). Available at: [Link]
[1] Compounds with chelation affinity and selectivity for first transition series elements and their use (EP1261349B1). Google Patents. Available at:
[9] Binary and ternary complexes of hydroxamic acids. TSI Journals. Available at:[Link]
[2] Urease Inhibitory Potential and Soil Ecotoxicity of Novel “Polyphenols–Deep Eutectic Solvents” Formulations. ACS Publications. Available at: [Link]
[8] Ternary hydroxamate complexes- an ESI-MS, potentiometric and UV-Vis study. Arkivoc. Available at: [Link]
Structure and Properties - Coordination Chemistry of Hydroxamic Acids. WordPress. Available at:[Link]
[6] Reconsidering the Structure of Serlyticin-A. Journal of Natural Products (ACS). Available at: [Link]
[10] Interaction of imidazole containing hydroxamic acids with Fe(III). SciSpace. Available at:[Link]
[3] Urease Inhibition in the Presence of N-(n-Butyl)thiophosphoric Triamide, a Suicide Substrate: Structure and Kinetics. Biochemistry (ACS). Available at: [Link]
[5] Hydroxamic Acid: An Underrated Moiety? Marrying Bioinorganic Chemistry and Polymer Science. Biomacromolecules (ACS). Available at: [Link]
Iron chelating agents for the treatment of iron overload. ResearchGate. Available at:[Link]
This Standard Operating Procedure (SOP) provides essential, field-proven guidance for the safe handling, chemical quenching, and disposal of 2-Chloro-N-hydroxy-N-methylacetamide (CAS: 7339-98-2). Designed for researchers...
Author: BenchChem Technical Support Team. Date: April 2026
This Standard Operating Procedure (SOP) provides essential, field-proven guidance for the safe handling, chemical quenching, and disposal of 2-Chloro-N-hydroxy-N-methylacetamide (CAS: 7339-98-2). Designed for researchers and drug development professionals, this guide synthesizes regulatory safety standards with mechanistic chemical insights to ensure absolute operational safety.
Mechanistic Hazard Profile & Causality
2-Chloro-N-hydroxy-N-methylacetamide is a highly reactive α-chloroacetamide derivative, frequently utilized as an electrophilic building block in the synthesis of complex pharmacophores, including reverse fosmidomycin derivatives (1)[1].
The Causality of the Hazard: The core danger of this molecule lies in its structure. The α-chlorine atom, positioned adjacent to an electron-withdrawing carbonyl group, renders the α-carbon highly electrophilic. This makes the compound a potent alkylating agent . If exposed to biological tissue, it rapidly undergoes bimolecular nucleophilic substitution (
SN2
) with biological nucleophiles—such as the sulfhydryl groups of cysteine residues in proteins or the nitrogenous bases in DNA. This covalent modification is the direct cause of its acute toxicity, skin/eye irritation, and potential as a sensitizer. Consequently, disposal cannot rely on simple dilution; the electrophilic center must be chemically deactivated prior to entering the waste stream (2)[2].
Quantitative Data & Hazard Thresholds
Note: Due to the structural homology between 2-Chloro-N-hydroxy-N-methylacetamide and its Weinreb amide analog (2-Chloro-N-methoxy-N-methylacetamide, CAS: 67442-07-3), certain physicochemical thresholds are derived from the standardized safety data of the latter to ensure conservative safety margins ().
Property / Hazard Parameter
Value / Classification
Mechanistic Causality / Operational Implication
CAS Registry Number
7339-98-2
Unique identifier for SDS retrieval and regulatory tracking.
GHS Classification
Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2
Requires stringent dermal/ocular barriers to prevent covalent tissue modification.
Melting Point
~39 - 41 °C (Analog proxy)
Transitions between solid/liquid at ambient temperatures; handle as a potential viscous liquid.
Flash Point
104 °C (Closed cup)
Combustible solid; mandates segregation from open ignition sources.
Storage Conditions
2 - 8 °C, Inert Atmosphere
Minimizes thermal degradation and moisture-induced hydrolysis of the N-hydroxy group.
Incompatibilities
Strong bases, Oxidizing agents
Risk of uncontrolled exothermic degradation or premature hydrolysis.
Operational Handling Protocol
To prevent accidental exposure during routine laboratory operations, adhere to the following step-by-step methodology:
Engineering Controls: Execute all manipulations within a certified chemical fume hood with a minimum face velocity of 100 fpm. Causality: This prevents the inhalation of aerosolized particulates or vapors, directly mitigating acute respiratory toxicity risks (3)[3].
Personal Protective Equipment (PPE): Don double nitrile gloves (minimum 0.11 mm thickness), chemical splash goggles, and a fluid-resistant lab coat. Causality: The electrophilic nature of the compound allows it to rapidly permeate standard porous materials, necessitating robust, impermeable dermal barriers.
Transfer and Weighing: Use static-free spatulas and weigh boats. Avoid rapid transfers that generate dust.
Self-Validating Chemical Quenching & Disposal Protocol
The Causality of Quenching: Disposing of active alkylating agents directly into hazardous waste streams risks cross-reactivity and exposure during transit. This protocol mandates in-situ quenching. By reacting the chemical with a strong, benign nucleophile like sodium thiosulfate (
Na2S2O3
), the reactive chloride is displaced, yielding a non-toxic S-alkyl thiosulfate (Bunte salt).
Step-by-Step Quenching Methodology:
Preparation of Quenching Solution: Prepare a 15% (w/v) solution of sodium thiosulfate (
Na2S2O3
) in deionized water. Ensure the solution is mildly basic (pH 8-9) by adding a catalytic amount of sodium bicarbonate (
NaHCO3
). Causality: A slightly basic pH optimizes the nucleophilicity of the thiosulfate ion and prevents its degradation into toxic sulfur dioxide gas.
Solubilization: Dissolve the 2-Chloro-N-hydroxy-N-methylacetamide waste in a minimal volume of a water-miscible co-solvent (e.g., ethanol or acetone). Causality: The compound has limited aqueous solubility; the co-solvent ensures a homogeneous reaction mixture, preventing unreacted micro-pockets of the alkylating agent.
Reaction Execution: Dropwise, add the dissolved waste to the stirring thiosulfate solution at room temperature. Maintain a minimum 3:1 molar ratio of thiosulfate to the alkylating agent.
Agitation: Stir the mixture continuously for 4 hours. Causality: Provides sufficient activation energy and time for the bimolecular nucleophilic substitution (
SN2
) to reach 100% completion.
Self-Validation (NBP Assay): To ensure this protocol is a self-validating system, withdraw a 1 mL aliquot of the reaction mixture. Add 1 mL of a 5% 4-(p-nitrobenzyl)pyridine (NBP) solution in acetone, heat at 80°C for 5 minutes, cool, and add 1 mL of 0.1 M NaOH. Causality: NBP reacts with active alkylating agents to form a blue/purple adduct. A colorless or faint yellow result empirically confirms the total destruction of the electrophile, validating that the waste is safe for downstream handling.
Final Disposal: Once validated, transfer the neutralized aqueous mixture to a designated "Aqueous Waste" container for professional incineration by a licensed environmental contractor (2)[2].
Emergency Spill Response Methodology
Isolation: Immediately evacuate non-essential personnel from the immediate vicinity and maximize fume hood ventilation.
Containment: Cover the spill with damp absorbent pads to prevent aerosolization. Do not dry sweep.
In-Situ Neutralization: Flood the absorbent pads with the 15% sodium thiosulfate quenching solution. Allow a contact time of 30 minutes.
Collection: Mechanically transfer the neutralized slurry into a compatible, sealable hazardous waste container. Wash the affected surface with a 5% detergent solution, followed by copious amounts of water.
Operational Workflow Diagram
Workflow diagram illustrating operational handling, quenching, and disposal pathways.
References
Source: TECHNISCHE UNIVERSITÄT MÜNCHEN (mediaTUM)
Title: SAFETY DATA SHEET - Fisher Scientific (2-Chloro-N-methoxy-N-methylacetamide)
Title: SAFETY DATA SHEET - Tokyo Chemical Industry
Source: TCI Chemicals
URL